molecular formula C12H6BrNO3 B13680323 3-Bromo-4-nitrodibenzo[b,d]furan

3-Bromo-4-nitrodibenzo[b,d]furan

Cat. No.: B13680323
M. Wt: 292.08 g/mol
InChI Key: RELCCJLULMHNJW-UHFFFAOYSA-N
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Description

3-Bromo-4-nitrodibenzo[b,d]furan is a chemical compound that belongs to the class of dibenzofurans, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromine atom and a nitro group attached to the dibenzofuran structure. Dibenzofurans are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-nitrodibenzo[b,d]furan typically involves the bromination and nitration of dibenzofuran. One common method is the electrophilic bromination of dibenzofuran followed by nitration. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The nitration is usually performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-nitrodibenzo[b,d]furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-nitrodibenzo[b,d]furan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitrodibenzo[b,d]furan involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-nitrodibenzo[b,d]furan is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H6BrNO3

Molecular Weight

292.08 g/mol

IUPAC Name

3-bromo-4-nitrodibenzofuran

InChI

InChI=1S/C12H6BrNO3/c13-9-6-5-8-7-3-1-2-4-10(7)17-12(8)11(9)14(15)16/h1-6H

InChI Key

RELCCJLULMHNJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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